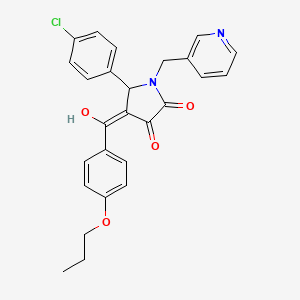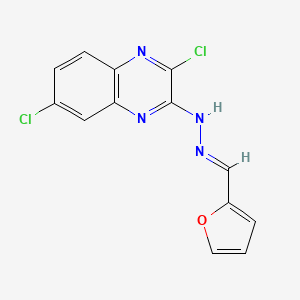
2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone is a compound derived from the condensation of 3-chloro-2-hydrazine quinoxaline with 2-furaldehyde. This compound belongs to the class of Schiff bases, which are known for their wide range of applications in various fields such as pharmacology, bacteriology, and mycology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone involves the condensation reaction between 3-chloro-2-hydrazine quinoxaline and 2-furaldehyde. The reaction typically occurs under reflux conditions in the presence of an appropriate solvent such as ethanol . The reaction can be represented as follows:
3-chloro-2-hydrazine quinoxaline+2-furaldehyde→2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinoxaline derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: Used in the synthesis of dyes, pigments, and polymers due to its ability to form stable complexes.
Mecanismo De Acción
The mechanism of action of 2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone involves its ability to chelate metal ions through the nitrogen and oxygen atoms in its structure. This chelation enhances the biological activity of the compound, allowing it to interact with various molecular targets and pathways. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by binding to metal ions essential for cell function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Furaldehyde (3-chloro-2-quinoxalinyl)hydrazone
- 2-Furaldehyde (2-quinoxalinyl)hydrazone
- 2-Furaldehyde (3,7-dichloroquinoxalinyl)hydrazone
Uniqueness
2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone is unique due to the presence of two chlorine atoms on the quinoxaline ring, which enhances its reactivity and ability to form stable metal complexes. This structural feature distinguishes it from other similar compounds and contributes to its superior biological and chemical properties .
Propiedades
Fórmula molecular |
C13H8Cl2N4O |
|---|---|
Peso molecular |
307.13 g/mol |
Nombre IUPAC |
3,7-dichloro-N-[(E)-furan-2-ylmethylideneamino]quinoxalin-2-amine |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-3-4-10-11(6-8)18-13(12(15)17-10)19-16-7-9-2-1-5-20-9/h1-7H,(H,18,19)/b16-7+ |
Clave InChI |
UKJDLIDVOIYHOC-FRKPEAEDSA-N |
SMILES isomérico |
C1=COC(=C1)/C=N/NC2=NC3=C(C=CC(=C3)Cl)N=C2Cl |
SMILES canónico |
C1=COC(=C1)C=NNC2=NC3=C(C=CC(=C3)Cl)N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


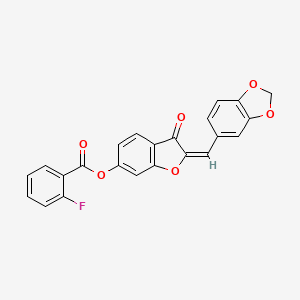
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B13374303.png)
![6-[(4-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374306.png)
![methyl 4-({1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374308.png)
![2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13374313.png)
![N-[2-phenyl-5-(1H-pyrazol-3-yl)-2H-1,2,3-triazol-4-yl]acetamide](/img/structure/B13374317.png)
![2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B13374323.png)
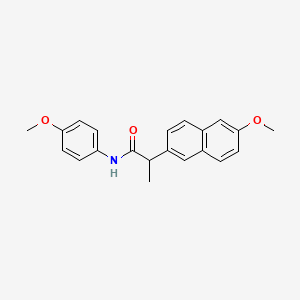
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374336.png)
![2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374338.png)
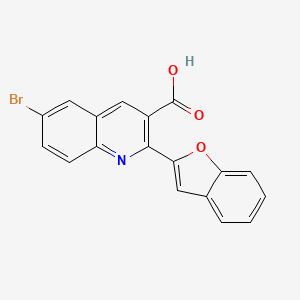
![6-[6-(4-bromophenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13374343.png)
![N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B13374349.png)
